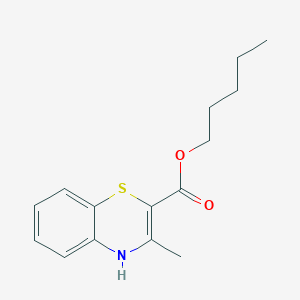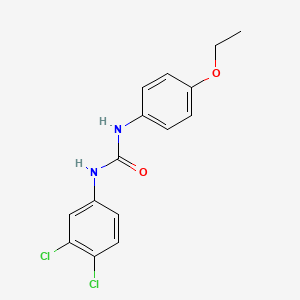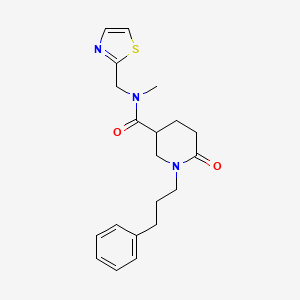
N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the benzodioxine family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood. However, it has been proposed that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes involved in these processes.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, it has been shown to induce apoptosis in cancer cells, which can lead to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its high potency. This means that relatively small amounts of the compound can be used to achieve the desired effect. However, one limitation is that the compound is relatively unstable and can degrade over time, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is the development of more stable analogs of the compound that can be used in a wider range of experimental settings. Additionally, further investigation is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Finally, research could be conducted to explore the use of N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide as a fluorescent probe for the detection of other biomolecules.
Métodos De Síntesis
N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-4-nitroaniline with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid to form the corresponding amide. The amide is then reduced using sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O5/c16-10-7-9(18(20)21)5-6-11(10)17-15(19)14-8-22-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYGYEHYFDYSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5151893.png)



![(3S*)-4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5151908.png)
![1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane](/img/structure/B5151913.png)
![2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5151920.png)
![ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5151936.png)


![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5151964.png)
![4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5151967.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5151993.png)
![3-benzyl-7-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride](/img/structure/B5152001.png)